molecular formula C23H13ClN2O4S B11370983 N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11370983
M. Wt: 448.9 g/mol
InChI Key: QGNTYWJSZIOGRJ-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an oxazole ring

Properties

Molecular Formula

C23H13ClN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H13ClN2O4S/c24-14-9-7-13(8-10-14)21(27)22-20(15-4-1-2-5-17(15)29-22)25-23(28)16-12-18(30-26-16)19-6-3-11-31-19/h1-12H,(H,25,28)

InChI Key

QGNTYWJSZIOGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=NOC(=C4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 4-chlorobenzoyl chloride, thiophene-2-carboxylic acid, and various catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran, thiophene, and oxazole derivatives, such as:

Uniqueness

N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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